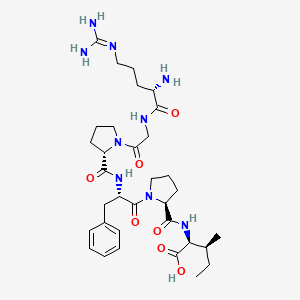
a-Substance IB
Vue d'ensemble
Description
This would include a detailed overview of the substance, including its common uses, sources, and any relevant historical or contextual information.
Synthesis Analysis
This would involve a detailed explanation of how the substance is synthesized, including the chemical reactions involved, the reactants and products, and the conditions required for the synthesis.Molecular Structure Analysis
This would involve a detailed examination of the substance’s molecular structure, including its atomic composition, molecular geometry, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the substance undergoes, including the reactants and products of these reactions, and the conditions under which they occur.Physical And Chemical Properties Analysis
This would involve a study of the substance’s physical and chemical properties, such as its density, melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Integrative Biology and Semantic Web Technologies
Integrative Biology (IB) leverages computational and experimental quantitative technologies to understand biological systems at various levels, from molecules to populations. Semantic Web technologies can significantly enhance IB by enabling integration across disciplinary boundaries. This integration encompasses data, knowledge, terminologies, and services, facilitating solutions for complex biological problems. Such interdisciplinary integration is crucial for advancing research in system biology, integrative neuroscience, bio-pharmaceutics, and translational medicine, highlighting the value of Semantic Web in solving global challenges in Integrative Biology (Huajun Chen, Tong Yu, & J. Chen, 2013).
Inquiry-Based Learning in Science Education
Inquiry-Based Learning (IBL), integrated with the Nature of Science, influences students' scientific literacy. This educational approach, when implemented effectively, enables students to engage in scientific inquiry, fostering a deeper understanding of scientific processes and principles. Such methods are instrumental in developing students' abilities to think and act like scientists, enhancing their scientific literacy and problem-solving skills (Utaria Mutasam, Ibrohim Ibrohim, & Herawati Susilo, 2020).
The Role of Inquiry-Based Learning in Broader Scientific Impacts
The National Science Foundation emphasizes the importance of broader impacts in scientific research, including contributions to science education and society. Inquiry-Based Learning (IBL) aligns well with these goals, as it encourages abstract and conceptual thinking applicable to real-world problems. Scientists engaging in IBL outreach can significantly contribute to science education, benefiting both their research and educational outcomes (L. Komoroske, Sarah O. Hameed, Amber I. Szoboszlai, A. Newsom, & Susan L. Williams, 2015).
Integrated Biomarker Response in Ecological Risk Assessment
The Integrated Biomarker Response (IBR) is a tool used in ecological risk assessment. It utilizes a combination of biomarkers to evaluate the effects of environmental stressors, like chemical contaminants. IBR effectively summarizes biomarker responses, simplifying their interpretation in biomonitoring programs. This method, demonstrated in studies involving the Baltic Sea and the Seine Estuary, is valuable for assessing ecological risk and managing environmental impacts (B. Beliaeff & T. Burgeot, 2002).
Safety And Hazards
This would involve an examination of the substance’s safety profile, including any health risks associated with exposure to the substance, precautions for safe handling and use, and procedures for dealing with accidents or spills.
Orientations Futures
This would involve a discussion of potential future research directions, including any unanswered questions about the substance, potential applications, and areas of interest for further study.
Please note that this is a general outline and the specific details would depend on the particular substance being analyzed. If you have a specific substance in mind, please provide more details so I can give a more accurate analysis.
Propriétés
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N9O7/c1-3-20(2)27(32(48)49)40-30(46)25-14-9-17-42(25)31(47)23(18-21-10-5-4-6-11-21)39-29(45)24-13-8-16-41(24)26(43)19-38-28(44)22(34)12-7-15-37-33(35)36/h4-6,10-11,20,22-25,27H,3,7-9,12-19,34H2,1-2H3,(H,38,44)(H,39,45)(H,40,46)(H,48,49)(H4,35,36,37)/t20-,22-,23-,24-,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFNVJXYWKWZTB-OWNCGHDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a-Substance IB | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)
![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)
